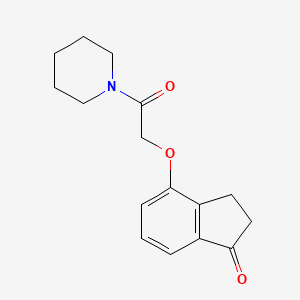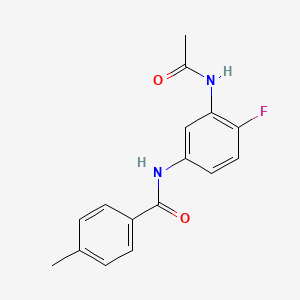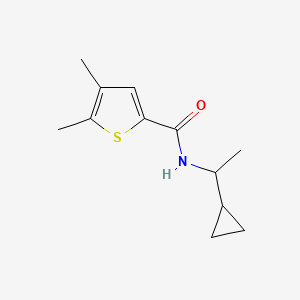
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid compound that is commonly used in scientific research. It was first synthesized in the 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP has been widely studied for its potential therapeutic applications and its effects on the body.
Mecanismo De Acción
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body. When N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide binds to these receptors, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. These include:
- Activation of the endocannabinoid system
- Inhibition of neurotransmitter release
- Modulation of ion channels
- Regulation of gene expression
- Alteration of immune function
- Regulation of cardiovascular function
- Modulation of pain perception
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful reference compound for studies of other synthetic cannabinoids and their effects on the body. However, one limitation of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is that it is a potent agonist of the CB1 and CB2 receptors, which may not accurately reflect the effects of endogenous cannabinoids in the body.
Direcciones Futuras
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and other synthetic cannabinoids. Some possible areas of focus include:
- Development of new synthetic cannabinoids with improved therapeutic properties
- Investigation of the effects of synthetic cannabinoids on specific disease states, such as cancer, epilepsy, and chronic pain
- Study of the long-term effects of synthetic cannabinoids on the body, including potential toxicity and addiction risk
- Investigation of the potential use of synthetic cannabinoids as therapeutic agents for a variety of conditions.
Métodos De Síntesis
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is typically synthesized using a multistep process that involves several chemical reactions. The first step in the synthesis is the conversion of 3-methylphenylacetonitrile to 3-methylphenylacetamide, which is then reacted with cyclohexanone to form N-(3-methylphenyl)-2-cyclohexen-1-imine. This intermediate is then reacted with hydroxylamine to form N-(3-methylphenyl)-2-cyclohexen-1-imine oxime, which is subsequently reacted with cyclobutanone to form N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of synthetic cannabinoids and their potential therapeutic applications. N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has also been used to study the effects of cannabinoids on the immune system, the cardiovascular system, and the nervous system.
Propiedades
IUPAC Name |
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-4-2-5-14(12-13)18(10-3-11-18)17(21)19-15-6-8-16(20)9-7-15/h2,4-5,12,15-16,20H,3,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQDPWMKAWBKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)




![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
